molecular formula C20H18N4O2 B2627203 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)acetamide CAS No. 1207015-77-7

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2627203
CAS No.: 1207015-77-7
M. Wt: 346.39
InChI Key: IIFUDTBXFBQDEL-UHFFFAOYSA-N
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Description

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole with 3-methylphenylacetic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound is being investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanoic acid
  • (E)-N-(8-Methoxy-2-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]methaniminium

Uniqueness

Compared to similar compounds, 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)acetamide exhibits unique structural features that contribute to its distinct biological activities. The presence of the 3-methylphenylacetamide moiety enhances its binding affinity to certain molecular targets, making it a promising candidate for therapeutic applications.

Properties

IUPAC Name

2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-12-4-3-5-14(8-12)22-17(25)10-24-11-21-18-15-9-13(2)6-7-16(15)23-19(18)20(24)26/h3-9,11,23H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFUDTBXFBQDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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